Fenil-1,3-oxazóis
Phenyl-1,3-oxazoles are a class of heterocyclic compounds characterized by the presence of a phenyl ring fused to a 1,3-oxazole moiety. These molecules exhibit diverse chemical and biological properties due to their unique structural features. They find applications in various fields including pharmaceuticals and materials science.
In drug discovery, phenyl-1,3-oxazoles have shown potential as antifungal agents, antimicrobial agents, and anticancer drugs. Their ability to modulate enzyme activity and bind to specific targets makes them attractive for therapeutic development. Additionally, these compounds are also explored in the synthesis of materials with specific properties such as conductivity or optical behavior.
Structurally, phenyl-1,3-oxazoles consist of a five-membered ring containing two oxygen atoms and one nitrogen atom, which can participate in various types of reactions, such as nucleophilic substitution and condensation. The presence of the phenyl group allows for further functionalization to tailor their properties for specific applications.
Overall, phenyl-1,3-oxazoles represent a versatile class of compounds with significant potential in both pharmaceutical and materials science research.

Estrutura | Nome químico | CAS | MF |
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4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | 22091-36-7 | C10H7Cl2NO |
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Oxazole,5-(4-methoxyphenyl)- | 1011-51-4 | C10H9NO2 |
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2-(4-bromophenyl)-1,3-oxazole | 176961-50-5 | C9H6BrNO |
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2-(2-Fluorophenyl)oxazole | 178672-06-5 | C9H6FNO |
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4-(1,3-oxazol-5-yl)benzaldehyde | 179057-31-9 | C10H7NO2 |
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2-Phenyloxazole | 20662-88-8 | C9H7NO |
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4-Oxazoleethanol, 5-methyl-2-phenyl-, 4-methanesulfonate | 227029-27-8 | C13H15NO4S |
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2-Methyl-4,5-diphenyloxazole | 14224-99-8 | C16H13NO |
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Benzoxazole,2-(3-methylphenyl)- | 14625-58-2 | C14H11NO |
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2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid | 60723-67-3 | C15H11NO3 |
Literatura Relacionada
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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